molecular formula C24H20N6O2 B11645562 N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-2-[(phenylcarbonyl)amino]benzamide

N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-2-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11645562
M. Wt: 424.5 g/mol
InChI Key: LVERFRRECKWLIW-UHFFFAOYSA-N
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Description

N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a benzamide group, which is a benzene ring attached to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE typically involves the condensation of 4-methylquinazoline-2-amine with 2-benzamidobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation and purification to obtain the final product. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazoline compounds, which can have varied biological activities and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 4(3H)-quinazolinone and 2,4-diaminoquinazoline share structural similarities with N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE.

    Benzamide Derivatives: Compounds like N-(4-methylbenzyl)benzamide and N-(2-hydroxybenzyl)benzamide also exhibit similar structural features.

Uniqueness

N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE is unique due to its specific combination of a quinazoline moiety and a benzamide group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H20N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

2-benzamido-N-[(E)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C24H20N6O2/c1-15-17-11-5-7-13-19(17)28-24(26-15)30-23(25)29-22(32)18-12-6-8-14-20(18)27-21(31)16-9-3-2-4-10-16/h2-14H,1H3,(H,27,31)(H3,25,26,28,29,30,32)

InChI Key

LVERFRRECKWLIW-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)/N=C(\N)/NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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